molecular formula C17H16O4 B14021759 Dimethyl 2,2-diphenylpropanedioate CAS No. 7770-42-5

Dimethyl 2,2-diphenylpropanedioate

Cat. No.: B14021759
CAS No.: 7770-42-5
M. Wt: 284.31 g/mol
InChI Key: BIUCPVBGBAVKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,2-diphenylpropanedioate is an organic compound with the molecular formula C17H16O4. It is known for its unique structure, which includes two phenyl groups attached to a propanedioate backbone. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2,2-diphenylpropanedioate can be synthesized through several methods. One common approach involves the reaction of dimethyl malonate with benzophenone in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2,2-diphenylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl 2,2-diphenylpropanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of dimethyl 2,2-diphenylpropanedioate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in metabolic pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

  • Dimethyl malonate
  • Benzophenone
  • Dimethyl fumarate

Comparison: Dimethyl 2,2-diphenylpropanedioate is unique due to its dual phenyl groups, which confer distinct chemical properties compared to similar compounds. For instance, dimethyl malonate lacks the phenyl groups, making it less reactive in certain substitution reactions. Benzophenone, while structurally related, does not possess the ester functionality, limiting its use in esterification reactions .

Properties

CAS No.

7770-42-5

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

dimethyl 2,2-diphenylpropanedioate

InChI

InChI=1S/C17H16O4/c1-20-15(18)17(16(19)21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

BIUCPVBGBAVKRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.